2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide is a heterocyclic compound that features a chromene core with a thiophen-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide typically involves the condensation of a chromene derivative with a thiophen-2-ylmethyl amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Catalysts like triethylamine or pyridine may be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the chromene core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-N-(4-methylphenyl)-2H-chromene-3-carboxamide
- 2-oxo-N-(2-furylmethyl)-2H-chromene-3-carboxamide
- 2-oxo-N-(3-pyridylmethyl)-2H-chromene-3-carboxamide
Uniqueness
2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H11NO3S |
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Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-oxo-N-(thiophen-2-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C15H11NO3S/c17-14(16-9-11-5-3-7-20-11)12-8-10-4-1-2-6-13(10)19-15(12)18/h1-8H,9H2,(H,16,17) |
InChI Key |
GQYRZMALICTHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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